molecular formula C18H17N3O4S B2926087 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2309600-75-5

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2926087
CAS No.: 2309600-75-5
M. Wt: 371.41
InChI Key: MISMRJKQPRFHHT-UHFFFAOYSA-N
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Description

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a combination of oxazole, piperidine, and thiazolidine rings

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA unwinding. By targeting DNA gyrase, the compound can interfere with bacterial DNA replication and transcription .

Mode of Action

The compound interacts with its target, DNA gyrase, by binding to it in a new mode . This binding inhibits the activity of the enzyme, thereby preventing the introduction of negative supercoils into the DNA. As a result, DNA replication and transcription are disrupted, leading to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of DNA synthesis and, consequently, the inhibition of bacterial growth .

Pharmacokinetics

Modifications to the compound, such as the addition of a thiazolidinedione moiety, are intended to improve its pharmacokinetic profile . These modifications could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial growth. By preventing DNA replication, it causes the death of bacterial cells . The compound has shown promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity could be affected by the presence of other substances in the environment, such as proteins or ions. Additionally, factors such as temperature and pH could influence the compound’s stability and efficacy . .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. Therefore, “3-(1-(5-Phenylisoxazole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” and similar compounds may continue to be a focus of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the thiazolidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxazole, piperidine, or thiazolidine rings. Examples include:

  • 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
  • This compound

Uniqueness

What sets this compound apart is its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-16-11-26-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(25-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISMRJKQPRFHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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